molecular formula C11H15NS B13264226 N-phenylthian-3-amine

N-phenylthian-3-amine

Cat. No.: B13264226
M. Wt: 193.31 g/mol
InChI Key: NSSABDJKBZGZTQ-UHFFFAOYSA-N
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Description

N-phenylthian-3-amine is a synthetic organic compound with the molecular formula C 11 H 15 NS and a molecular weight of 193.31 g/mol . Its structure features a thiane (a six-membered saturated ring containing sulfur) linked to an aniline group at the 3-position. The compound is identified by CAS Number 117593-45-0 . As a secondary amine, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. It can be used in multicomponent reactions to construct complex molecular architectures, such as indeno-fused heterocycles, which are of significant interest in the development of new pharmacological agents . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N-phenylthian-3-amine

InChI

InChI=1S/C11H15NS/c1-2-5-10(6-3-1)12-11-7-4-8-13-9-11/h1-3,5-6,11-12H,4,7-9H2

InChI Key

NSSABDJKBZGZTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenylthian-3-amine can be synthesized through several methods. One common approach involves the reaction of thian-3-amine with a phenyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of thian-3-amine attacks the electrophilic carbon of the phenyl halide, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-phenylthian-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-phenylthian-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-phenylthian-3-amine exerts its effects involves interactions with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with N-phenylthian-3-amine:

Compound Name Core Structure Key Substituents Electronic Effects Potential Applications Reference
This compound Thiane (C₅S ring) -NHPh at position 3 Moderate basicity due to sulfur’s polarizability Drug intermediates, polymers
N-[3-(Trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine Thiazine (C₄NS ring) -CF₃Ph at position 2 Strong electron-withdrawing (-CF₃) reduces basicity Agrochemicals, pharmaceuticals
3-Nitro-N-(thiophen-2-yl)propan-1-amine Thiophene (C₄S ring) -NO₂ at position 3, -NH-thienyl Electron-withdrawing nitro group decreases reactivity Energetic materials
N-Methyl-2-phenyltetrahydrofuran-3-amine Tetrahydrofuran (C₄O ring) -NHMe at position 3, -Ph Higher solubility due to oxygen’s electronegativity Chiral ligands, catalysts
N-Allylpyridin-3-amine Pyridine (C₅N ring) -NH-allyl at position 3 Aromatic ring enhances stability; allyl enables conjugation Coordination chemistry

Key Differences in Reactivity and Properties

  • Ring Aromaticity: Thiophene (aromatic) and pyridine (aromatic) derivatives exhibit greater stability than non-aromatic thiane or tetrahydrofuran analogues. For example, thiazine derivatives (partially unsaturated) may undergo ring-opening reactions under acidic conditions, whereas thiane’s saturated structure offers conformational flexibility .
  • Electronic Effects : The trifluoromethyl group in N-[3-(trifluoromethyl)phenyl]-thiazin-2-amine significantly lowers basicity (pKa ~5–6) compared to this compound (estimated pKa ~8–9) .
  • Synthetic Accessibility: Thiophen-2-amines are synthesized via Gewald reactions (e.g., ), while tetrahydrofuran amines are prepared via aminoetherification (). This compound may require ring-closing metathesis or nucleophilic substitution on thiane precursors.

Biological Activity

N-phenylthian-3-amine, a compound with the molecular formula C11H15NSC_{11}H_{15}NS (CID 14024579), has garnered attention in recent years for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological properties, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which contributes to its biological activity. The presence of the phenyl group enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, in vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: K562 Cell Line

A notable study investigated the effects of this compound on K562 cells, a human chronic myeloid leukemia cell line. The compound was shown to induce apoptosis in a dose-dependent manner. The results indicated:

  • Apoptosis Rates :
    • 10 μM: 9.64%
    • 12 μM: 16.59%
    • 14 μM: 37.72%

The study also revealed that this compound alters the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax, suggesting its mechanism involves modulation of apoptotic pathways .

Table 1: Effects on Apoptosis and Cell Cycle Distribution

Concentration (μM)Total Apoptosis Rate (%)G0/G1 Phase (%)S Phase (%)
109.64Increased to 31.8%Decreased
1216.59Increased to 36.4%Decreased
1437.72Increased to 41.1%Decreased

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound exhibits other pharmacological effects:

  • Anti-inflammatory Activity : Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
  • Antioxidant Properties : Some derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress .

Q & A

Q. What are the common synthetic routes for N-phenylthian-3-amine and its derivatives in academic research?

this compound derivatives are typically synthesized via reductive amination or nucleophilic substitution . For example:

  • Reductive amination : Reacting substituted anilines with thian-3-one derivatives using catalysts like Pd/NiO under hydrogen atmosphere, optimizing solvent (e.g., dichloromethane) and temperature (25–60°C) for high yields .
  • Nucleophilic substitution : Thian-3-amine reacts with halogenated aromatic compounds (e.g., 3-fluorophenyl bromide) in the presence of a base (e.g., K₂CO₃) .

Q. What analytical techniques are standard for characterizing this compound?

  • Structural elucidation : ¹H/¹³C NMR to confirm amine linkage and aromatic substitution patterns .
  • Purity assessment : TLC for reaction monitoring, elemental analysis (CHN) to validate stoichiometry .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect impurities .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Drug discovery : As a scaffold for designing CNS-targeting agents due to its ability to cross the blood-brain barrier .
  • Enzyme inhibition studies : Investigating interactions with cytochrome P450 isoforms or monoamine oxidases via kinetic assays .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanisms of this compound in catalytic processes?

  • Kinetic isotope effects (KIE) : Use deuterated substrates to identify rate-determining steps in hydrogenation reactions .
  • In-situ spectroscopy : IR or Raman spectroscopy to detect transient intermediates (e.g., imine formation) during reductive amination .
  • Computational modeling : DFT calculations to map energy profiles and identify transition states .

Q. What strategies address contradictions in biological activity data for this compound derivatives?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-specific artifacts .
  • Off-target screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended interactions .
  • Structural analogs : Compare fluorinated vs. non-fluorinated derivatives to isolate substituent effects on activity .

Q. How to optimize the synthetic yield of this compound derivatives with electron-withdrawing groups?

  • Catalyst screening : Test Pd/C, Raney Ni, or Ru-based catalysts for improved hydrogenation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of electron-deficient aryl amines .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >90% yield .

Q. What methods validate the presence of synthetic impurities in this compound batches?

  • HPLC-MS : Use reverse-phase C18 columns with UV/ESI-MS detection to quantify by-products (e.g., unreacted aniline) .
  • Spike recovery tests : Add known impurities (e.g., N-phenylthian-4-amine) to assess detection limits .
  • 2D NMR : HSQC and HMBC correlations resolve overlapping signals from regioisomers .

Q. How do fluorinated substituents on the phenyl ring affect the physicochemical properties of this compound?

  • Lipophilicity : Measure logP via shake-flask method; fluorine increases hydrophobicity (ΔlogP ≈ +0.5) .
  • Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to compare half-life (t₁/₂) of fluorinated vs. non-fluorinated analogs .
  • Crystallography : Single-crystal X-ray structures reveal fluorine-induced conformational changes in the thian ring .

Q. What interdisciplinary approaches integrate this compound into materials science?

  • MOF synthesis : Coordinate with transition metals (e.g., Cu²⁺) to create porous frameworks for gas storage .
  • Surface characterization : Use BET analysis and SEM to evaluate porosity and morphology of amine-functionalized materials .
  • Theoretical modeling : Molecular dynamics simulations predict stability of metal-amine complexes under varying pH .

Q. How to design stability studies for this compound under various storage conditions?

  • Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., oxidized sulfone derivatives) .
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation rates under ICH Q1B guidelines .
  • Arrhenius modeling : Predict shelf-life at 25°C using rate constants from elevated temperature studies .

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